N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known by its chemical structure C17H16N4O3S, is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthetic route to N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves several steps
Esterification: Start with 4-chlorobenzoic acid and esterify it with methanol.
Hydrazination: Hydrazination of the resulting ester yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Salt Formation and Cyclization: Further reactions lead to the formation of our target compound.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a novel drug scaffold.
Organic Synthesis: It serves as a building block for designing new molecules.
Mechanism of Action
The precise mechanism by which N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique, it shares features with related compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Its distinct structure sets it apart in the chemical landscape.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h3,5-6H,2,4H2,1H3,(H,11,13,14) |
InChI Key |
FUPAUHXMKAQGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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